5-Chloro-2-(propan-2-ylsulfanyl)pyridine CAS 1005508-33-3 data
5-Chloro-2-(propan-2-ylsulfanyl)pyridine CAS 1005508-33-3 data
An In-Depth Technical Guide to 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (CAS 1005508-33-3)
Introduction and Strategic Overview
5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a substituted pyridine derivative featuring a chloro group at the 5-position and an isopropyl thioether at the 2-position. As a functionalized heterocycle, it represents a valuable, non-commercial chemical intermediate for the synthesis of more complex molecules. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide array of diseases.[1][2] The strategic placement of a halogen and a thioether on this core ring system offers two distinct points for further chemical modification, making it a versatile building block in drug discovery and agrochemical research.[3][4]
The chlorine atom at the C5 position can be functionalized through various cross-coupling reactions, while the thioether at the C2 position can be a target for oxidation or other transformations.[5] This guide provides a comprehensive analysis of its synthesis, predicted spectroscopic signature, potential applications, and essential safety protocols, derived from foundational chemical principles and data on analogous structures.
Physicochemical and Identity Data
| Property | Value | Source |
| CAS Number | 1005508-33-3 | - |
| Molecular Formula | C₈H₁₀ClNS | Calculated |
| Molecular Weight | 187.69 g/mol | Calculated |
| Appearance | Not Available (Predicted: Colorless to yellow oil/liquid) | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| InChI Key | (Predicted) | - |
| Canonical SMILES | CC(C)SC1=NC=C(Cl)C=C1 | - |
Synthesis and Mechanistic Rationale
The synthesis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the inherent reactivity of the 2,5-dichloropyridine starting material.
Causality of the Synthetic Approach
The chlorine atom at the C2 position of the pyridine ring is significantly more labile than the chlorine at the C5 position. This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack at the C2 (alpha) position. This inherent regioselectivity allows for a clean, monosubstitution reaction with a suitable nucleophile.
Propane-2-thiol (isopropyl mercaptan) is an excellent sulfur nucleophile. To facilitate the reaction, it is first deprotonated by a base to form the more potent thiolate anion. This anion then readily displaces the C2-chloride.
Detailed Experimental Protocol: SNAr Synthesis
This protocol describes the synthesis from 2,5-dichloropyridine and propane-2-thiol.
Reagents & Materials:
-
2,5-Dichloropyridine (1.0 eq)[5]
-
Propane-2-thiol (Isopropyl mercaptan) (1.1 eq)[6]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.[7]
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add propane-2-thiol (1.1 eq) dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium thiolate.
-
Nucleophilic Substitution: To the freshly prepared thiolate solution, add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 5-Chloro-2-(propan-2-ylsulfanyl)pyridine.
Synthetic Workflow Diagram
Caption: Conceptual workflow for utilizing the title compound in drug discovery.
Safety, Handling, and Disposal
A specific Material Safety Data Sheet (MSDS) for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is not available. Therefore, handling precautions must be based on the potential hazards of its structural components: chlorinated pyridines and alkyl thiols. [5][6]
-
Hazard Statements (Inferred):
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Stench. Propane-2-thiol has a very strong, unpleasant odor. [6]* Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors or mist. [8] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.
-
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